Cyclizine dihydrochloride
Cyclizine dihydrochloride
Cyclizine 2HCl is a piperazine derivative with Histamine H1 receptor antagonist activity.Cyclizine is a histamine H1 receptor antagonist of the piperazine class. It possesses anticholinergic and antiemetic properties. The mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated. Cyclizine increases lower oesophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus. It may inhibit the part of the midbrain known collectively as the emetic centre.Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine. Following oral administration effects develop within 30 minutes, are maximal within 1-2 hours and last, for cyclizine, for 4-6 hours. In healthy adult volunteers the administration of a single oral dose of 50 mg cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration. The plasma elimination half-life is approximately 20 hours.
Brand Name:
Vulcanchem
CAS No.:
5897-18-7
VCID:
VC20739195
InChI:
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
SMILES:
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Molecular Formula:
C18H24Cl2N2
Molecular Weight:
339.3 g/mol
Cyclizine dihydrochloride
CAS No.: 5897-18-7
VCID: VC20739195
Molecular Formula: C18H24Cl2N2
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Cyclizine 2HCl is a piperazine derivative with Histamine H1 receptor antagonist activity.Cyclizine is a histamine H1 receptor antagonist of the piperazine class. It possesses anticholinergic and antiemetic properties. The mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated. Cyclizine increases lower oesophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus. It may inhibit the part of the midbrain known collectively as the emetic centre.Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine. Following oral administration effects develop within 30 minutes, are maximal within 1-2 hours and last, for cyclizine, for 4-6 hours. In healthy adult volunteers the administration of a single oral dose of 50 mg cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration. The plasma elimination half-life is approximately 20 hours. |
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CAS No. | 5897-18-7 |
Product Name | Cyclizine dihydrochloride |
Molecular Formula | C18H24Cl2N2 |
Molecular Weight | 339.3 g/mol |
IUPAC Name | 1-benzhydryl-4-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H |
Standard InChIKey | CKLJCUGYMOMAEJ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Synonyms | NA |
PubChem Compound | 67533 |
Last Modified | Sep 12 2023 |
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